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molecular formula C14H28O2 B8732226 5,7,7-Trimethyl-1-octyl propionate CAS No. 86606-44-2

5,7,7-Trimethyl-1-octyl propionate

Cat. No. B8732226
M. Wt: 228.37 g/mol
InChI Key: AKFFNAUHVIDQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04525298

Procedure details

1.11 g (5 mM) of 5-(2,2-dimethylpropyl)-5-hexen-2-ynyl propionate in 50 ml ethanol were hydrogenated in the presence of 0.4 g of 10% palladium on charcoal. After adsorption of the theoretical amount of hydrogen, the mixture was filtered over diatomaceous earth, concentrated and bulb distilled (13.3 Pa) to give 0.85 g of 5,7,7-trimethyloctyl propionate (yield 80%).
Name
5-(2,2-dimethylpropyl)-5-hexen-2-ynyl propionate
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]#[C:8][CH2:9][C:10]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH2:11])(=[O:4])[CH2:2][CH3:3]>C(O)C.[Pd]>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH2:12][C:13]([CH3:14])([CH3:16])[CH3:15])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
5-(2,2-dimethylpropyl)-5-hexen-2-ynyl propionate
Quantity
1.11 g
Type
reactant
Smiles
C(CC)(=O)OCC#CCC(=C)CC(C)(C)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After adsorption of the theoretical amount of hydrogen, the mixture was filtered over diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
bulb distilled (13.3 Pa)

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OCCCCC(CC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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